![molecular formula C12H15NO3 B5709104 N-cyclopropyl-3,5-dimethoxybenzamide](/img/structure/B5709104.png)
N-cyclopropyl-3,5-dimethoxybenzamide
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Overview
Description
“N-cyclopropyl-3,5-dimethoxybenzamide” is a chemical compound with the molecular formula C12H15NO3 . It is a derivative of benzamide, which is an organic compound consisting of a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A mixture of 3-hydroxy-4-methoxybenzoic acid, cyclopropanamine, and other reagents was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C. The reaction was monitored using thin-layer chromatography (TLC) until completion .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-3,5-dimethoxybenzamide” consists of a benzamide core with two methoxy groups at the 3 and 5 positions and a cyclopropyl group attached to the nitrogen atom .Scientific Research Applications
Crystallography and Material Science
The crystal structure of N-cyclopropyl-3,5-dimethoxybenzamide has been studied . Understanding the crystal structure of a compound is crucial in material science as it can influence its physical properties and potential applications.
Drug Synthesis
The compound has been synthesized in the laboratory . The process involves the reaction of 3-hydroxy-4-methoxybenzoic acid with cyclopropanamine. This could potentially be used in the synthesis of new drugs.
Optoelectronic Devices
The compound “CDS1_004613” is a ternary semiconductor material with a tunable band gap . This makes it a potential candidate for use in optoelectronic devices, such as solar cells, thin film transistors, and photoconductors.
Bioimaging and Biomedical Applications
Quantum dots (QDs) synthesized from “CDS1_004613” have been recognized as excellent fluorescence and photochemical materials . These QDs can be applied in bioimaging and biomedical fields.
Solar Energy Conversion
“CDS1_004613” has potential applications in solar energy conversion . The band gap of this material closely corresponds to the maximum light intensity in the visible spectrum, making it efficient for solar energy conversion.
Non-linear Optics
“CDS1_004613” has potential applications in non-linear optics . Non-linear optics is the branch of optics that describes the behavior of light in non-linear media, where the polarization density P responds non-linearly to the electric field E of the light.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-3,5-dimethoxybenzamide, also known as CDS1_004613, is the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .
Mode of Action
The mechanism of action of CDS1_004613 revolves around its capacity to bind to the active site of the CDS1 enzyme . This prevents CDS1 from catalyzing its natural substrate, phosphatidic acid .
Biochemical Pathways
By inhibiting CDS1, CDS1_004613 disrupts the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The disruption of this pathway offers a unique avenue for therapeutic intervention, particularly in conditions where these cellular processes are dysregulated .
Result of Action
The result of CDS1_004613’s action is a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . This reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives . These molecules are pivotal in the regulation of numerous cellular functions, including those mediated by the PI3K / Akt pathway, a critical axis involved in cell survival and proliferation .
properties
IUPAC Name |
N-cyclopropyl-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-5-8(6-11(7-10)16-2)12(14)13-9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWMHSBDBRRFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3,5-dimethoxybenzamide |
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